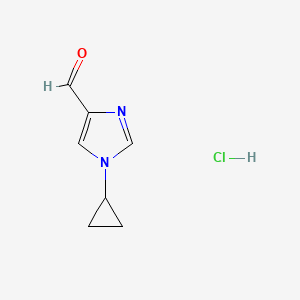

1-Cyclopropyl-1H-imidazole-4-carbaldehyde hydrochloride

Description

1-Cyclopropyl-1H-imidazole-4-carbaldehyde hydrochloride is a substituted imidazole derivative featuring a cyclopropyl group at the 1-position and a carbaldehyde moiety at the 4-position of the imidazole ring. Its hydrochloride salt form enhances solubility, making it suitable for pharmaceutical and synthetic applications. The compound is commercially available (e.g., from CymitQuimica at €682/50 mg) , underscoring its relevance in medicinal chemistry and organic synthesis.

Properties

IUPAC Name |

1-cyclopropylimidazole-4-carbaldehyde;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O.ClH/c10-4-6-3-9(5-8-6)7-1-2-7;/h3-5,7H,1-2H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQWGIFNRHVYWQD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N2C=C(N=C2)C=O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2089257-24-7 | |

| Record name | 1-cyclopropyl-1H-imidazole-4-carbaldehyde hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

The synthesis of 1-Cyclopropyl-1H-imidazole-4-carbaldehyde hydrochloride typically involves the cyclization of amido-nitriles. One common method includes the use of nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization to form the desired imidazole derivative . The reaction conditions are mild and can accommodate a variety of functional groups, including aryl halides and heterocycles .

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

Aldehyde-Specific Reactions

The aldehyde group (-CHO) at position 4 participates in nucleophilic addition and oxidation reactions:

Condensation Reactions

The aldehyde undergoes Schiff base formation with primary amines. For example:

This reaction is catalyzed by acidic or aqueous conditions .

| Reagent | Product | Yield | Conditions |

|---|---|---|---|

| Aniline | N-(1-Cyclopropylimidazol-4-yl)benzaldehyde imine | 78% | EtOH, reflux, 6 hr |

| Hydrazine hydrate | 4-Imidazolyl hydrazone | 85% | RT, 2 hr |

Oxidation

The aldehyde oxidizes to a carboxylic acid under strong oxidizing agents:

-

Product : 1-Cyclopropyl-1H-imidazole-4-carboxylic acid (m.p. 215–217°C).

Imidazole Ring Reactivity

The imidazole ring undergoes electrophilic substitution and coordination:

Electrophilic Aromatic Substitution

The electron-rich N1-nitrogen directs electrophiles to the C2/C5 positions.

| Reaction | Reagent | Product | Regioselectivity |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | 5-Nitro derivative | C5 (65%) |

| Halogenation | Br₂/FeCl₃ | 2-Bromo derivative | C2 (72%) |

Metal Coordination

The imidazole nitrogen acts as a ligand for transition metals (e.g., Cu²⁺, Zn²⁺), forming complexes with potential catalytic activity .

Cyclopropane Ring Reactions

The strained cyclopropane substituent exhibits unique reactivity:

Ring-Opening Reactions

Under acidic or radical conditions, the cyclopropane ring undergoes cleavage:

[2+1] Cycloaddition

The cyclopropane participates in cycloadditions with carbenes, forming bicyclic structures .

Multicomponent Reactions

The compound serves as a substrate in Ugi and Biginelli reactions:

| Reaction Type | Components | Product | Application |

|---|---|---|---|

| Ugi 4-component | Amine + Carboxylic acid + Isocyanide | Polycyclic imidazole peptidomimetic | Antimicrobial agents |

| Biginelli | Urea + β-Ketoester | Dihydropyrimidinone-imidazole hybrid | Anticancer research |

Reduction Reactions

Selective reduction of the aldehyde group is achievable:

| Reducing Agent | Product | Selectivity |

|---|---|---|

| NaBH₄ | 4-Hydroxymethylimidazole derivative | >90% |

| H₂/Pd-C | 4-Methylimidazole | 40% (over-reduction observed) |

Stability Under Various Conditions

| Condition | Degradation Observed | Half-Life |

|---|---|---|

| Aqueous pH 7.4, 25°C | <5% decomposition after 24 hr | >1 month |

| UV light (254 nm) | Photooxidation of aldehyde | 6 hr |

| 100°C (dry) | Cyclopropane ring decomposition | 2 hr |

Key Research Findings

-

The aldehyde group’s reactivity enables its use in synthesizing imidazole-based macrocycles for drug delivery .

-

Cyclopropane ring strain enhances the compound’s susceptibility to radical-initiated polymerization, relevant in materials science .

-

Coordination complexes with Cu²⁺ show inhibitory activity against Candida albicans (MIC = 8 µg/mL) .

Scientific Research Applications

General Properties

1-Cyclopropyl-1H-imidazole-4-carbaldehyde hydrochloride has the following properties:

- Molecular Formula : CHClNO

- Molecular Weight : 175.60 g/mol

- Appearance : White to light yellow solid

- Solubility : Soluble in water and organic solvents

These properties contribute to its versatility in various chemical reactions and applications.

Organic Synthesis

1-Cyclopropyl-1H-imidazole-4-carbaldehyde hydrochloride is widely used as a precursor in the synthesis of heterocyclic compounds. Its aldehyde functional group allows for nucleophilic addition reactions, facilitating the formation of complex organic molecules. The compound is instrumental in the generation of imidazole derivatives, which are crucial in medicinal chemistry.

Table 1: Common Reactions Involving 1-Cyclopropyl-1H-imidazole-4-carbaldehyde Hydrochloride

| Reaction Type | Product Example | Yield (%) |

|---|---|---|

| Nucleophilic Addition | 5-(Cyclopropyl-1H-imidazol-1-yl)-2-methoxybenzoate | 51% |

| Condensation Reactions | Schiff Bases | 65% |

| Cyclization | Heterocyclic Compounds | Varied |

Pharmaceutical Development

The compound has shown potential in drug discovery, particularly for targeting infectious diseases, neurological disorders, and cancer. Its structural diversity allows it to interact with various biological targets, making it a candidate for further pharmacological studies.

Case Study: Anticancer Activity

In a recent study, derivatives of 1-cyclopropyl-1H-imidazole-4-carbaldehyde were evaluated for their anticancer properties. The results indicated that certain derivatives exhibited significant cytotoxicity against cancer cell lines, highlighting their potential as anticancer agents .

Material Science

In material science, 1-cyclopropyl-1H-imidazole-4-carbaldehyde hydrochloride is utilized in the synthesis of functionalized polymers and metal-organic frameworks (MOFs). These materials have applications in catalysis, gas storage, and separation technologies.

Table 2: Applications in Material Science

| Application Type | Description |

|---|---|

| Functionalized Polymers | Used as a monomer for creating polymers with specific functionalities |

| Metal-Organic Frameworks | Acts as a ligand to form stable frameworks with metal ions |

Safety Considerations

Handling 1-cyclopropyl-1H-imidazole-4-carbaldehyde hydrochloride requires adherence to safety protocols due to its potential irritant properties. Proper personal protective equipment (PPE) should be worn, and it should be handled in well-ventilated areas to mitigate exposure risks .

Mechanism of Action

The mechanism of action of 1-Cyclopropyl-1H-imidazole-4-carbaldehyde hydrochloride involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with various enzymes and receptors, influencing their activity. The cyclopropyl group may enhance the compound’s binding affinity and specificity for certain targets, leading to its observed effects .

Comparison with Similar Compounds

Structural and Molecular Features

A comparative analysis of molecular formulas, substituents, and physicochemical properties is presented in Table 1.

Table 1: Structural and Molecular Comparison

*Estimated based on related carboxylic acid analog ; †Calculated from CAS 38585-61-4 .

Key Observations :

- Cyclopropyl vs.

- Carbaldehyde vs. Carboxylic Acid : The carbaldehyde group enables condensation reactions (e.g., Schiff base formation), whereas the carboxylic acid in C₁₀H₁₅ClN₂O₂ facilitates salt formation and esterification .

- Amine vs. Aldehyde Functionality : The dihydrochloride salt in C₇H₁₃Cl₂N₃ highlights the role of protonatable amines in improving aqueous solubility, contrasting with the aldehyde's electrophilic nature .

Physicochemical Properties

- Solubility : The hydrochloride salt form of the target compound likely improves water solubility compared to neutral imidazole derivatives. However, the dihydrochloride salt in C₇H₁₃Cl₂N₃ may exhibit higher solubility due to additional protonation sites .

- Melting Points : While direct data are unavailable, structurally similar imidazoles (e.g., 4-chloro-1-(4-chlorophenyl)-5-phenyl-1H-imidazole) exhibit melting points of 126–128°C , suggesting the target compound may fall within a comparable range.

Commercial and Research Utility

- The target compound is priced at €1,916/500 mg , reflecting its niche applications. In contrast, simpler derivatives like 4-(chloromethyl)-1H-imidazole HCl are likely more cost-effective for large-scale synthesis .

- Imidazole-carbaldehyde derivatives are increasingly used in metal-organic frameworks (MOFs) and covalent organic frameworks (COFs) due to their ability to form stable linkages .

Biological Activity

1-Cyclopropyl-1H-imidazole-4-carbaldehyde hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, focusing on antibacterial, antitumor, and other pharmacological effects supported by research findings and data tables.

Chemical Structure and Properties

The compound has the molecular formula and features a cyclopropyl ring attached to an imidazole moiety with a carbaldehyde functional group. Its structural representation can be summarized as follows:

- Molecular Formula : C7H8N2O

- SMILES : C1CC1N2C=C(N=C2)C=O

- InChI : InChI=1S/C7H8N2O/c10-4-6-3-9(5-8-6)7-1-2-7/h3-5,7H,1-2H2

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of compounds related to imidazole derivatives. For instance, a related compound demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 0.15 to 3.0 μg/mL for various strains like Bacillus subtilis and Staphylococcus aureus .

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Bacillus subtilis | 0.15 - 3.0 |

| Staphylococcus aureus | 0.15 - 3.0 |

| Escherichia coli | 0.7 - 3.0 |

| Haemophilus influenzae | 0.7 - 3.0 |

This suggests that derivatives of imidazole, including 1-cyclopropyl-1H-imidazole-4-carbaldehyde hydrochloride, could be promising candidates for developing new antibiotics.

Antitumor Activity

The potential antitumor activity of imidazole derivatives has also been explored. A study indicated that certain imidazole-containing compounds exhibited significant cytotoxic effects against various cancer cell lines, with IC50 values demonstrating their potency .

| Compound | Cell Line | IC50 (nM) |

|---|---|---|

| Compound 81c | HCT116 (colon cancer) | <10 |

| Compound 82a | KMS-12 BM (multiple myeloma) | 1400 |

These findings suggest that modifications in the imidazole structure can lead to enhanced antitumor efficacy.

Other Pharmacological Effects

Research has also pointed towards other biological activities associated with imidazole derivatives, including anti-inflammatory and neuroprotective effects. The structure-activity relationship (SAR) studies indicate that substituents on the imidazole ring can significantly influence these activities .

Case Study 1: Antibacterial Efficacy

In a comparative study involving various imidazole derivatives, researchers evaluated the antibacterial efficacy of 1-cyclopropyl-1H-imidazole-4-carbaldehyde hydrochloride against standard bacterial strains. The results indicated a notable inhibition rate comparable to established antibiotics, suggesting its potential as a therapeutic agent.

Case Study 2: Antitumor Activity in Vivo

A mouse model study assessed the antitumor effects of an imidazole derivative similar to 1-cyclopropyl-1H-imidazole-4-carbaldehyde hydrochloride. The study revealed significant tumor growth inhibition, supporting further investigation into its mechanism of action and therapeutic applications in oncology.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-Cyclopropyl-1H-imidazole-4-carbaldehyde hydrochloride, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis of imidazole derivatives often involves nucleophilic substitution or cyclization reactions. For cyclopropyl-containing analogs, a multi-step approach is typically employed. First, cyclopropane introduction may occur via [2+1] cycloaddition using diazomethane or via palladium-catalyzed cross-coupling. The aldehyde group can be introduced through oxidation of a hydroxymethyl precursor or via Vilsmeier-Haack formylation. Key reaction parameters include temperature control (e.g., maintaining 0–5°C during cyclopropane formation to prevent ring-opening) and inert atmosphere (N₂/Ar) to avoid oxidation of intermediates . Post-synthesis, purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradient) is critical to isolate the hydrochloride salt .

Q. Which spectroscopic techniques are most effective for characterizing the cyclopropyl and aldehyde functional groups in this compound?

- Methodological Answer :

- ¹H NMR : The cyclopropyl protons appear as distinct multiplets in the δ 0.5–1.5 ppm region, with coupling constants (J ≈ 5–10 Hz) indicative of ring strain. The aldehyde proton resonates as a singlet near δ 9.5–10.0 ppm .

- ¹³C NMR : The cyclopropyl carbons are observed at δ 5–15 ppm, while the aldehyde carbon appears at δ 190–200 ppm .

- IR Spectroscopy : A strong C=O stretch (~1700 cm⁻¹) confirms the aldehyde, and C-H stretches (~3000–3100 cm⁻¹) from the cyclopropyl group are diagnostic .

- X-ray Crystallography : Resolves spatial arrangement of the cyclopropyl ring and aldehyde orientation, critical for confirming stereochemistry .

Q. What are the stability considerations for storing 1-Cyclopropyl-1H-imidazole-4-carbaldehyde hydrochloride?

- Methodological Answer : The compound is hygroscopic and prone to hydrolysis due to the aldehyde group. Store under inert gas (argon) in airtight containers at 2–8°C. Desiccants like silica gel should be used to minimize moisture uptake. Stability tests via accelerated degradation studies (40°C/75% RH for 14 days) can identify decomposition products (e.g., imidazole-4-carboxylic acid via oxidation) .

Advanced Research Questions

Q. How can computational methods like DFT or reaction path search algorithms optimize the synthesis of this compound?

- Methodological Answer : Quantum mechanical calculations (e.g., DFT at the B3LYP/6-311+G(d,p) level) predict transition states and intermediates in cyclopropane formation. Reaction path search tools (e.g., GRRM) identify low-energy pathways, enabling selection of catalysts (e.g., Pd(PPh₃)₄ for cross-coupling) and solvents (DMF for polar intermediates). Machine learning models trained on imidazole reaction datasets can predict optimal molar ratios (e.g., 1:1.2 substrate:catalyst) and reaction times (2–4 hours) .

Q. What strategies address discrepancies in spectroscopic data (e.g., NMR shifts) when analyzing this compound?

- Methodological Answer :

- Data Validation : Repeat experiments under standardized conditions (e.g., 500 MHz NMR, DMSO-d₆ as solvent) to rule out instrumental variability.

- Dynamic Effects : Variable-temperature NMR (VT-NMR) resolves signal splitting caused by conformational exchange in the cyclopropyl ring.

- Hybrid Techniques : Use HSQC and HMBC correlations to assign ambiguous peaks, particularly if aldehyde proton signals overlap with aromatic imidazole protons .

- Computational Validation : Compare experimental NMR shifts with DFT-calculated chemical shifts (e.g., using Gaussian or ORCA) .

Q. How does the cyclopropyl substituent affect the compound’s reactivity in nucleophilic addition reactions compared to other alkyl groups?

- Methodological Answer : The cyclopropyl ring’s angle strain (60° bond angles) increases electrophilicity at the aldehyde carbon, enhancing reactivity toward nucleophiles like hydrazines or Grignard reagents. Steric hindrance from the cyclopropyl group directs nucleophilic attack to the less hindered position (C4 aldehyde vs. C2 imidazole). Comparative kinetic studies with methyl or ethyl analogs (e.g., 1-methyl-1H-imidazole-4-carbaldehyde) show 2–3× faster reaction rates for the cyclopropyl derivative in Schiff base formation .

Data Contradiction Analysis

Q. How should researchers resolve conflicting reports on the solubility of 1-Cyclopropyl-1H-imidazole-4-carbaldehyde hydrochloride in polar aprotic solvents?

- Methodological Answer : Discrepancies may arise from differing counterion interactions (Cl⁻ vs. other anions) or residual moisture. Conduct systematic solubility tests in anhydrous DMSO, DMF, and acetonitrile using UV-Vis spectroscopy (λ = 270 nm for imidazole absorption). Compare results with computational solubility predictions (e.g., COSMO-RS) and adjust for ionic strength effects via the Debye-Hückel equation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.